
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol is an organic compound with a complex structure that includes amino, methoxy, and phenol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(dimethoxymethyl)-2-methoxyphenol typically involves multiple steps. One common method starts with the nitration of a precursor compound, followed by reduction to introduce the amino group. The methoxy groups are usually introduced through methylation reactions. Specific reaction conditions, such as temperature and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes. The use of hydrazine hydrate as a reducing agent is common due to its effectiveness and safety compared to other reducing agents . The process is designed to be environmentally friendly and cost-effective, with steps to recycle solvents and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone structure.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: Methoxy groups can be introduced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction, methanol for methylation, and various acids and bases to control pH and reaction conditions .
Major Products
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its effects on various biological pathways .
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(dimethoxymethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or activating various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different biological activity.
3-Amino-4-sulfanylcoumarins: Compounds with similar amino groups but different core structures and applications.
Uniqueness
3-Amino-4-(dimethoxymethyl)-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
3-amino-4-(dimethoxymethyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO4/c1-13-9-7(12)5-4-6(8(9)11)10(14-2)15-3/h4-5,10,12H,11H2,1-3H3 |
Clave InChI |
BTLIFMVNYCMOBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1N)C(OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
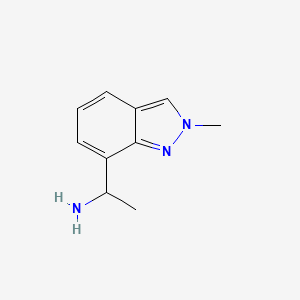
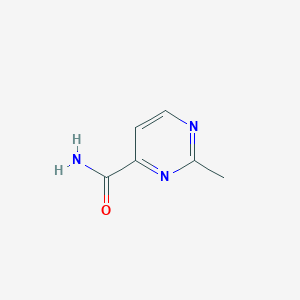
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)
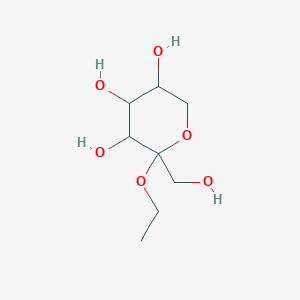
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)

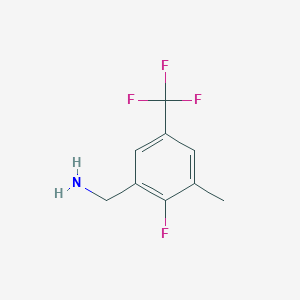

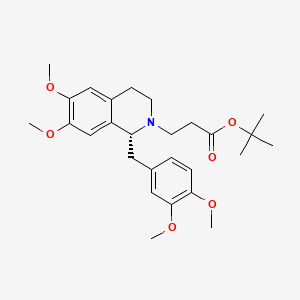
![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)


